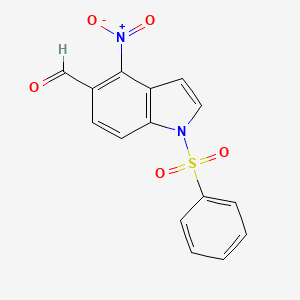
1-(Benzenesulfonyl)-4-nitro-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde is a complex organic compound with the molecular formula C14H10N2O4S. This compound is characterized by the presence of a nitro group, a phenylsulfonyl group, and an indole ring system, making it a valuable intermediate in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 1-(phenylsulfonyl)-1H-indole, followed by formylation at the 5-position of the indole ring. The nitration process often employs nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids under controlled temperatures to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and formylation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Aminophenylsulfonyl indole derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the aldehyde group.
Substituted indole derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylsulfonyl group may enhance the compound’s stability and facilitate its binding to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1-(phenylsulfonyl)-1H-indole: Lacks the aldehyde group but shares similar chemical properties.
4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyridine ring instead of an indole ring.
Alpha-fluoro-alpha-nitro(phenylsulfonyl)methane: Contains a fluorine atom and exhibits different reactivity due to the presence of the fluorine substituent.
Uniqueness
4-Nitro-1-(phenylsulfonyl)-1H-indole-5-carbaldehyde is unique due to the presence of both the nitro and aldehyde groups, which provide versatile reactivity for various chemical transformations. Its structure allows for targeted modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
827607-94-3 |
|---|---|
Molecular Formula |
C15H10N2O5S |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-nitroindole-5-carbaldehyde |
InChI |
InChI=1S/C15H10N2O5S/c18-10-11-6-7-14-13(15(11)17(19)20)8-9-16(14)23(21,22)12-4-2-1-3-5-12/h1-10H |
InChI Key |
YIAOBVBZZZBTSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


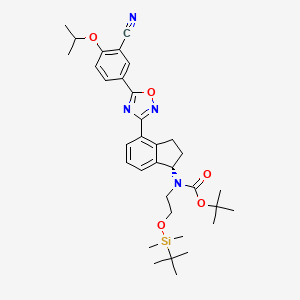
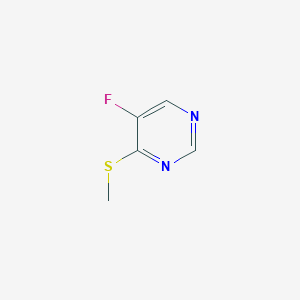



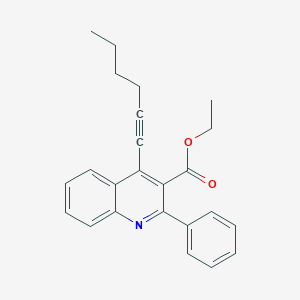
![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
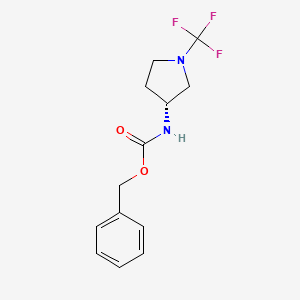

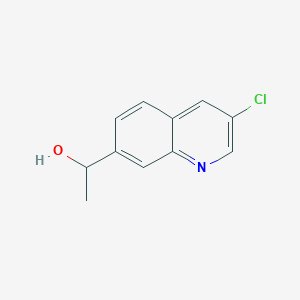

![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)


